Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride
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Overview
Description
Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The compound has significant applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride involves multiple steps. One common synthetic route includes the reaction of 4-methylpiperazine with 4-formylbenzoic acid to form an intermediate, which is then further reacted with quinazoline derivatives under specific conditions. The reaction typically requires a controlled environment with inert atmosphere and room temperature to ensure the stability of the intermediate products .
Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.
Chemical Reactions Analysis
Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. For example, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can trigger apoptosis and is particularly useful in the treatment of hematological malignancies .
Comparison with Similar Compounds
Methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride can be compared with other similar compounds such as:
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: This compound shares a similar piperazine structure but differs in its functional groups and overall reactivity.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another related compound used in organic synthesis, differing mainly in its acid group.
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl)quinazolin-6-yl)acrylamide: This compound has a similar quinazoline core but includes additional functional groups that modify its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[4-(4-methylpiperazin-1-yl)quinazolin-2-yl]amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2.ClH/c1-25-11-13-26(14-12-25)19-17-5-3-4-6-18(17)23-21(24-19)22-16-9-7-15(8-10-16)20(27)28-2;/h3-10H,11-14H2,1-2H3,(H,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTUERAWOIPHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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